tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate
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Overview
Description
tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate is an organic compound that features a tert-butyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of a dioxane derivative with a tert-butyl carbamate. The reaction conditions often include the use of a base to facilitate the formation of the carbamate linkage. For example, the dioxane derivative can be synthesized from lactic acid, and the tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxane ring or the tert-butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized dioxane compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it suitable for use in various biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding to the active site or allosteric sites. The pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxolan-5-yl)carbamate
- tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-4-yl)carbamate
- tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-6-yl)carbamate
Uniqueness
tert-Butyl ((4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This combination of features imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIIADEKHIPQG-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](COC(O1)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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